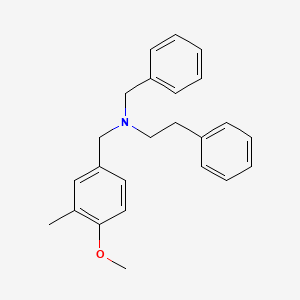
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine, also known as BMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzylamines and has a molecular weight of 329.48 g/mol. In
作用機序
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine inhibits VMAT2 by irreversibly binding to the transporter protein. This leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in a decrease in the release of monoamines into the synaptic cleft. The inhibition of VMAT2 by N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has been shown to be selective, with little effect on other transporters such as the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
The inhibition of VMAT2 by N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has been shown to have various biochemical and physiological effects. Studies have shown that N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine can decrease the release of dopamine, serotonin, and norepinephrine in the brain, leading to a decrease in locomotor activity and an increase in anxiety-like behavior. N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has also been shown to decrease the rewarding effects of drugs of abuse such as cocaine and amphetamine.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine in lab experiments is its selectivity for VMAT2. This allows researchers to study the role of monoamines in various neurological disorders without affecting other transporters. However, one of the limitations of using N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine is its irreversibility. Once N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine binds to VMAT2, it cannot be removed, making it difficult to study the reversibility of VMAT2 inhibition.
将来の方向性
There are several future directions for the study of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine. One direction is the development of more selective VMAT2 inhibitors that can be used to study the role of monoamines in various neurological disorders. Another direction is the study of the long-term effects of VMAT2 inhibition on the brain and behavior. Finally, the development of new methods for the synthesis of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine and other benzylamines will allow for more efficient and cost-effective production of these compounds for scientific research.
合成法
The synthesis of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine involves the reaction of 4-methoxy-3-methylbenzaldehyde with benzylamine and phenylethylamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine. The purity of the synthesized compound can be improved by recrystallization and column chromatography.
科学的研究の応用
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has been widely studied for its potential applications in scientific research. One of the most significant applications of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine is in the field of neuroscience. N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. The inhibition of VMAT2 by N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine leads to a decrease in the release of monoamines, which can be used to study the role of monoamines in various neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
N-benzyl-N-[(4-methoxy-3-methylphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-20-17-23(13-14-24(20)26-2)19-25(18-22-11-7-4-8-12-22)16-15-21-9-5-3-6-10-21/h3-14,17H,15-16,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPNJVLQNMEEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6039243.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6039256.png)
![6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6039264.png)

![3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6039284.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}acetamide](/img/structure/B6039285.png)
![ethyl 4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-piperazinecarboxylate trifluoroacetate](/img/structure/B6039287.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B6039295.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6039301.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B6039304.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6039309.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6039312.png)
![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6039324.png)
![1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6039341.png)